An In-depth Technical Guide to Pyridinium Iodide: Properties, Synthesis, and Applications
An In-depth Technical Guide to Pyridinium Iodide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Pyridinium (B92312) iodide, also known as pyridine (B92270) hydroiodide, is an organic salt with the chemical formula C₅H₆IN.[1][2] It is comprised of a pyridinium cation ([C₅H₅NH]⁺) and an iodide anion (I⁻). This compound serves as a versatile reagent and precursor in various fields of chemical synthesis and materials science. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and key applications.
Core Physical and Chemical Properties
Pyridinium iodide is typically a white to light yellow crystalline solid or powder at room temperature.[2][3] Its properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆IN | [1][4] |
| Molecular Weight | 207.01 g/mol | [1][5][6] |
| Appearance | White to light yellow/orange powder or crystals | [2][3] |
| Melting Point | 210 °C (with decomposition) | [3][4] |
| Boiling Point | Decomposes before boiling | [2] |
| Solubility | Soluble in water.[2][3] Highly soluble in polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2] | [2][3] |
| CAS Number | 18820-83-2 | [1] |
| Solid Phase Heat Capacity (Cp,solid) | 139.20 J/mol·K at 299.83 K | [5] |
Chemical Reactivity and Synthesis
The chemical behavior of pyridinium iodide is dictated by the properties of the pyridinium cation and the iodide anion. The pyridinium ring is an electron-deficient aromatic system, which influences its reactivity. The iodide ion can act as a nucleophile in various reactions.[2]
Reactivity
-
Quaternization Reactions : Pyridine is a Lewis base and reacts with alkyl halides, such as ethyl iodide, to form N-alkylpyridinium salts.[7][8] This process, known as the Menshutkin reaction, is a common method for synthesizing pyridinium derivatives.[9]
-
Electrophilic Substitution : Due to the electron-withdrawing nature of the protonated nitrogen atom, electrophilic substitution on the pyridinium ring is generally suppressed compared to benzene.[8] When substitution does occur, it typically directs to the 3-position.[8]
-
Nucleophilic Reactions : The iodide anion is a good nucleophile and can participate in nucleophilic substitution reactions.[2]
-
Charge-Transfer Complex Formation : In solution, pyridinium iodide can form charge-transfer complexes, which can be observed through UV-Vis spectroscopy.
-
Use as an Iodinating Agent : Pyridinium-based reagents can be used for the iodination of various organic compounds.[10]
Synthesis of Pyridinium Iodide
The synthesis of pyridinium iodide is a straightforward acid-base reaction between pyridine and hydroiodic acid.
Caption: Synthesis workflow for Pyridinium Iodide.
Experimental Protocols
Protocol for Synthesis of Pyridinium Iodide
This protocol describes the preparation of pyridinium iodide from pyridine and hydroiodic acid.
Materials:
-
Pyridine (distilled before use)
-
Hydroiodic acid (57% in water)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar amount of pyridine in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add an equimolar amount of hydroiodic acid dropwise to the stirred pyridine solution using a dropping funnel. The reaction is exothermic, and a precipitate will form. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white to off-white solid under vacuum to obtain pure pyridinium iodide.
Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Pyridine is flammable and has a strong, unpleasant odor. Hydroiodic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Given the interest in pyridinium salts as antimicrobial agents, a standard protocol to evaluate this activity is the Minimum Inhibitory Concentration (MIC) assay.[11]
Materials:
-
Pyridinium iodide
-
Test microorganism (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plate
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Pyridinium Iodide Stock Solution: Dissolve a known weight of pyridinium iodide in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution.
-
Preparation of Inoculum: Inoculate a loopful of the test microorganism into MHB and incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[11]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the pyridinium iodide stock solution with MHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial suspension to each well, resulting in a final volume of 100-200 µL per well.[11]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[11]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[11]
-
Data Interpretation: The MIC is the lowest concentration of pyridinium iodide at which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.[11]
Applications in Research and Development
Pyridinium iodide and its derivatives are utilized in several areas of scientific research and are being explored for various applications.
Materials Science
A significant application of pyridinium iodide is in the fabrication of perovskite solar cells.[2][6] It is used as a precursor or additive, often serving as a source for the A-cation in the ABX₃ perovskite structure.[2] Its inclusion can help in passivating surface defects, leading to more efficient and stable solar cells.[6]
Caption: Pyridinium iodide's role in perovskite solar cells.
Drug Development and Biological Activity
The pyridine scaffold is a common feature in many pharmaceutical compounds.[12][13] Pyridinium salts, as a class, have shown a wide range of biological activities, including antimicrobial and anticancer properties.[11][14][15]
-
Antimicrobial Agents: Pyridinium salts can act as disinfectants and antiseptics.[13] Their mechanism is often attributed to the disruption of bacterial cell membranes.
-
Anticancer Research: Certain pyridinium iodide derivatives have demonstrated the ability to inhibit the proliferation of tumor cells in preliminary studies.[14] For instance, some compounds have shown potent activity against breast and lung cancer cell lines.[14]
Organic Synthesis
Pyridinium iodide serves as a reagent in various organic transformations. It can be used as a source of iodide or as a catalyst. For example, 4-iodine N-methylpyridinium has been developed as an efficient and chemoselective peptide coupling reagent for solid-phase peptide synthesis (SPPS).[16] It can also be employed in dehalogenation reactions.[2]
References
- 1. Pyridinium iodide | C5H6IN | CID 6432201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Pyridine hydroiodide | 18820-83-2 [smolecule.com]
- 3. Pyridine Hydroiodide | 18820-83-2 | TCI AMERICA [tcichemicals.com]
- 4. Pyridium iodide | CAS#:18820-83-2 | Chemsrc [chemsrc.com]
- 5. Pyridium iodide (CAS 18820-83-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Pyridinium iodide | CAS 18820-83-2 [greatcellsolarmaterials.com]
- 7. Pyridine nitrogen reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sarchemlabs.com [sarchemlabs.com]
- 14. Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide Supplier [benchchem.com]
- 15. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
